REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([OH:10])[C:5]=1[CH3:11].C(N(CC)C(C)C)(C)C.[CH3:22][O:23][CH2:24]Cl>ClCCl>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][CH2:22][O:23][CH3:24])[C:5]=1[CH3:11]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C(=CC=C1)O)C)=O
|
Name
|
|
Quantity
|
1.57 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.46 mL
|
Type
|
reactant
|
Smiles
|
COCCl
|
Name
|
ethyl acetate hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.57 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
0.46 mL
|
Type
|
reactant
|
Smiles
|
COCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water
|
Type
|
CUSTOM
|
Details
|
the layers separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted once with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by column chromatography (20% ethyl acetate/hexanes)
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C(=CC=C1)OCOC)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.44 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |